2H-1-Benzopyran-2-one, 8-(2-(1-methylethoxy)ethoxy)-3-(1H-tetrazol-5-yl)-
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Overview
Description
2H-1-Benzopyran-2-one, 8-(2-(1-methylethoxy)ethoxy)-3-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the benzopyran family. Benzopyrans are polycyclic organic compounds resulting from the fusion of a benzene ring to a heterocyclic pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one derivatives typically involves several steps, including the formation of the benzopyran core and subsequent functionalization. One common method involves the use of O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate under microwave irradiation . Another approach is the Knoevenagel–hetero-Diels–Alder (DKHDA) reaction, which combines O-allyloxy- or O-prenyloxy-acetophenones with pyrazolones .
Industrial Production Methods
Industrial production of benzopyran derivatives often employs metal-based homogeneous and heterogeneous catalyst systems. These methods are designed to optimize yield and purity while minimizing environmental impact . The use of microwave irradiation and other advanced techniques has also been explored to enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the tetrazole and ethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and nitration reactions are common, often using reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
2H-1-Benzopyran-2-one derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential antimicrobial and antioxidant properties.
Medicine: Investigated for their anticancer activity and potential use in drug development.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one derivatives involves interactions with various molecular targets and pathways. For instance, some benzopyran derivatives have been shown to inhibit specific enzymes, leading to anticancer effects . The presence of the tetrazole ring may also contribute to the compound’s ability to interact with biological molecules, enhancing its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Bishydroxy [2H-1-Benzopyran-2-One,1,2-Benzopyrone]: Known for its pharmacological actions and luminescent properties.
Dihydroxy-2H-1-benzopyran-2-ones: Exhibits versatile pharmacological actions and is used as optical whiteners and luminescent markers.
Uniqueness
2H-1-Benzopyran-2-one, 8-(2-(1-methylethoxy)ethoxy)-3-(1H-tetrazol-5-yl)- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
80916-83-2 |
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Molecular Formula |
C15H16N4O4 |
Molecular Weight |
316.31 g/mol |
IUPAC Name |
8-(2-propan-2-yloxyethoxy)-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C15H16N4O4/c1-9(2)21-6-7-22-12-5-3-4-10-8-11(14-16-18-19-17-14)15(20)23-13(10)12/h3-5,8-9H,6-7H2,1-2H3,(H,16,17,18,19) |
InChI Key |
UBXSNCXHAHIWLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3 |
Origin of Product |
United States |
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